(5-Ethynylfuran-2-yl)methanol

Description

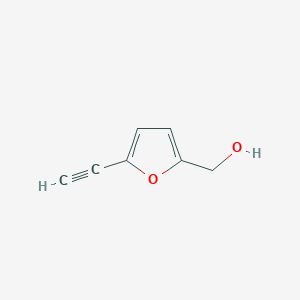

(5-Ethynylfuran-2-yl)methanol is a furan derivative with a methanol (-CH2OH) substituent at the 2-position and an ethynyl (-C≡CH) group at the 5-position of the furan ring. Its molecular formula is C6H6O2, and it has a molecular weight of 110.11 g/mol (calculated). The compound is identified by CAS number 153026-89-2 and is commercially available as a research chemical, with pricing tiers ranging from €321.00/100 mg to €2,143.00/5 g .

Properties

IUPAC Name |

(5-ethynylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVULOZMDNUXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylfuran-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-bromo-2-furaldehyde.

Sonogashira Coupling: The 5-bromo-2-furaldehyde undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 5-ethynyl-2-furaldehyde.

Reduction: The 5-ethynyl-2-furaldehyde is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: (5-Ethynylfuran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: 5-Ethynylfuran-2-carboxaldehyde or 5-Ethynylfuran-2-carboxylic acid.

Reduction: 5-Ethenylfuran-2-yl)methanol or (5-Ethylfuran-2-yl)methanol.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

(5-Ethynylfuran-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic properties.

Biology and Medicine:

Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Ethynylfuran-2-yl)methanol depends on the specific reactions it undergoes. For example:

Oxidation: The hydroxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.

Reduction: The ethynyl group is reduced by the addition of hydrogen atoms.

Substitution: The furan ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with electrophiles.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares (5-Ethynylfuran-2-yl)methanol with structurally related furan and heterocyclic derivatives:

Research Findings and Data Gaps

- Synthetic Routes: No evidence details the synthesis of this compound. Analogous compounds like nitrofurans are typically synthesized via nitration or Sonogashira coupling for ethynyl introduction.

- Physical Properties: Melting points, solubility, and stability data are absent for all compounds except methanol (discussed in general contexts ).

- Toxicity: While methanol itself is highly toxic (LD50 ~5–10 g/kg in rats ), the toxicity profile of this compound remains unstudied in the provided evidence.

Biological Activity

(5-Ethynylfuran-2-yl)methanol is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in managing inflammatory conditions.

Case Study: Anti-inflammatory Activity

A recent study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings indicated that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, supporting its potential use in therapeutic applications for inflammatory diseases.

Cytotoxicity

While exploring the biological activity of this compound, researchers have also assessed its cytotoxic effects on cancer cells. Preliminary findings suggest that the compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Apoptosis induction |

| A549 (lung cancer) | 25 | Apoptosis induction |

Extraction Methods and Biological Activities

A comprehensive study examined the influence of different extraction methods on the biological activities of phenolic compounds from various sources, including those related to this compound. The findings suggested that solvent choice significantly affects the yield and bioactivity of extracted compounds, highlighting the importance of method optimization in future research.

ADMET Predictions

In silico studies have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. These predictions indicate favorable absorption characteristics and low toxicity profiles, suggesting its potential as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.